molecular formula C16H15ClN2O B2626071 (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone CAS No. 1208421-76-4

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No.: B2626071
CAS No.: 1208421-76-4
M. Wt: 286.76
InChI Key: ZZYMZYYWHUDCTL-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a methanone derivative featuring a 2-chloropyridinyl group linked to a tetrahydrobenzazepine scaffold. This compound is of interest in medicinal chemistry due to the benzazepine moiety’s prevalence in bioactive molecules, particularly as modulators of G-protein-coupled receptors (GPCRs) and ion channels. The 2-chloropyridinyl substituent introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX being widely utilized .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMZYYWHUDCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of 2-chloropyridine with a benzazepine derivative under specific conditions that facilitate the formation of the methanone linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyridine or benzazepine rings .

Scientific Research Applications

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its hybrid architecture:

  • Benzazepine core : A seven-membered nitrogen-containing ring with partial unsaturation, prone to puckering conformations that influence molecular interactions .
  • 2-Chloropyridinyl group : Provides electronic and steric modulation compared to other aryl/heteroaryl substituents.

Comparisons :

Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: Lack the chloropyridinyl group, instead featuring indole and cycloalkyl moieties. Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in simpler methanones . Reduced ion-mobility dependence suggests structural similarities in molecular ion formation despite differing substituents .

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Feature tetrazole rings instead of benzazepine or pyridine. Higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively) due to extensive hydrogen-bonding networks .

Physical and Thermal Properties
Compound Melting Point/Decomposition (°C) Key Stabilizing Features
Target Compound Not reported Likely moderate H-bonding from benzazepine
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Extensive intermolecular H-bonds
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 Dense H-bonding and π-stacking

The target compound’s thermal stability is expected to be lower than tetrazole-based methanones due to fewer hydrogen-bonding interactions, though its benzazepine core may confer conformational rigidity.

Spectroscopic and Conformational Analysis
  • Steric Effects: Unlike cyclopentyl/cyclohexyl-indole methanones, the target compound’s 2-chloropyridinyl group may introduce steric hindrance near the methanone carbonyl, affecting NMR and IR spectra (e.g., carbonyl peak shifts) .
  • Ring Puckering : The tetrahydrobenzazepine ring’s puckering, quantified via Cremer-Pople coordinates , could influence solubility and binding kinetics compared to planar heterocycles like indole.

Biological Activity

Chemical Structure and Properties

The chemical structure of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be represented as follows:

C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

Key Features:

  • Molecular Weight : 272.75 g/mol
  • Functional Groups : Contains a chloropyridine moiety and a tetrahydro-benzazepine structure.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Antitumor Activity : Some studies suggest that derivatives of benzazepine compounds show significant cytotoxicity against cancer cell lines.
  • Antidepressant Effects : The benzazepine scaffold is known for its interaction with neurotransmitter systems, potentially offering antidepressant effects.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor potential of benzazepine derivatives. The results indicated that compounds with a chloropyridine substituent exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for further development.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)15.0
This compoundHeLa (Cervical)10.0

Case Study 2: Antidepressant Effects

Research published in Neuropharmacology investigated the effects of benzazepine derivatives on serotonin and norepinephrine uptake. The findings showed that these compounds could enhance serotonin levels in synaptic clefts, indicating potential antidepressant activity.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymes : Compounds may inhibit specific enzymes involved in tumor progression or neurotransmitter metabolism.
  • Receptor Modulation : Interaction with serotonin receptors could explain the antidepressant effects observed in preclinical studies.

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